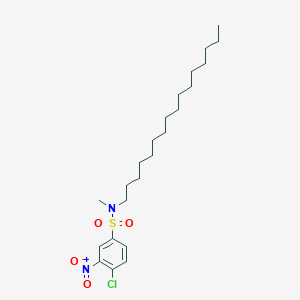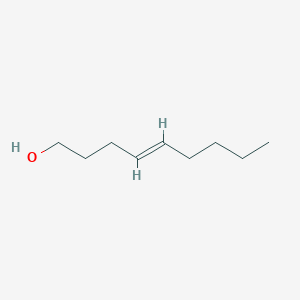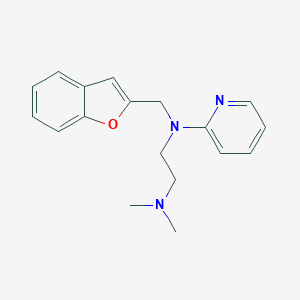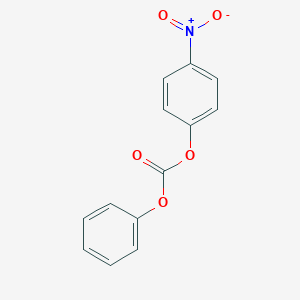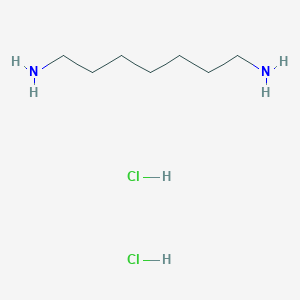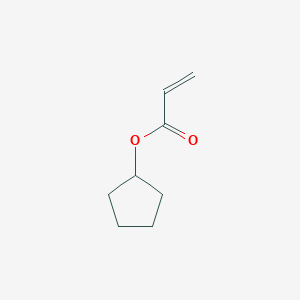
环戊基丙烯酸酯
描述
Cyclopentyl acrylate is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 2-Propenoic acid, cyclopentyl ester .
Synthesis Analysis
The Diels–Alder reaction is a particularly useful method for the synthesis of compounds with cyclic structure . The reaction of cyclopentadiene with alkyl acrylates, including cyclopentyl acrylate, has been carried out in the presence of pyrrolidinium ionic liquids with various anions . This method has shown shorter reaction times and higher conversions of dienophile compared to analogous cycloadditions carried out in the presence of conventional organic solvents .Molecular Structure Analysis
Cyclopentyl acrylate contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
Cyclopentyl acrylate is used in the Diels–Alder reaction of cyclopentadiene with alkyl acrylates . The conversion and stereoselectivity of transformation to endo and exo norbornene derivatives were determined in this reaction .Physical And Chemical Properties Analysis
Cyclopentyl acrylate has a density of 1.0±0.1 g/cm³, a boiling point of 175.8±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 58.4±16.1 °C . The index of refraction is 1.458, and it has a molar refractivity of 38.6±0.4 cm³ .科学研究应用
提取和异质共沸蒸馏:环戊基丙烯酸酯,以及环戊基甲醚,在提取和异质共沸蒸馏等过程中是相关的,用于纯化丙烯酸。这种方法被认为是节能高效的 (Zhang, 2015)。
聚合中的绿色溶剂:它被用作可逆加成断裂链转移(RAFT)聚合和亚硝基介导的聚合(NMP)中的环境友好替代品,用于各种化合物,如氯乙烯和苯乙烯。这展示了它作为绿色替代品的潜力,避免使用有毒溶剂 (Abreu et al., 2016)。
在离子液体反应中的作用:在涉及环戊二烯和甲基丙烯酸酯在离子液体中的研究中,环戊基丙烯酸酯在内选择性和速率增强中发挥作用,归因于氢键相互作用 (Aggarwal et al., 2002)。
对蓝藻的毒性:它对蓝藻如Synechococcus sp.表现出毒性,在低浓度下受到抑制。这种特性可以在遗传学和代谢工程研究中利用 (Begemann et al., 2013)。
干扰线粒体生物能量学:丙烯酸,作为环戊基丙烯酸酯生产的组成部分,可以干扰线粒体生物能量学,暗示其在细胞代谢研究中的影响 (Custodio et al., 1998)。
药物传递系统中的应用:环戊基丙烯酸酯在抗病毒药物如阿昔洛韦的控制释药水凝胶开发中是相关的。这展示了它在生物医学应用中的潜力 (Malik et al., 2017)。
医疗器械降解监测:它还用于检测和定量医疗器械释放的丙烯酸单体和降解产物,突显了其在确保医疗植入物安全性和有效性中的作用 (Tortolano et al., 2016)。
在隐形眼镜中的应用:包括基于环戊基丙烯酸酯的丙烯酸水凝胶,被开发用于隐形眼镜,旨在提高药物装载和释放速率,展示了它在眼科应用中的重要性 (dos Santos et al., 2009)。
安全和危害
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
未来方向
Cyclopentyl acrylate, as an acrylic ester, is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . Future research directions may include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .
属性
IUPAC Name |
cyclopentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLDZMOTPTCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066124 | |
| Record name | Cyclopentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl acrylate | |
CAS RN |
16868-13-6 | |
| Record name | Cyclopentyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16868-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, cyclopentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016868136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, cyclopentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


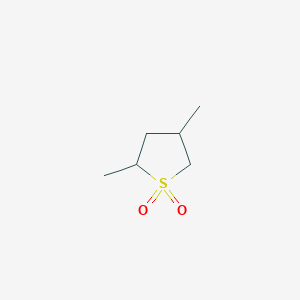
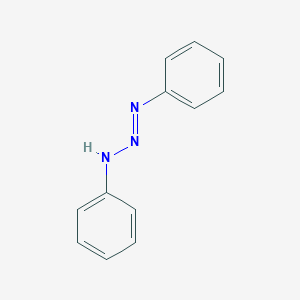
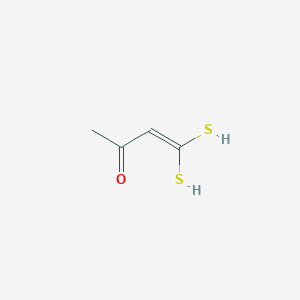
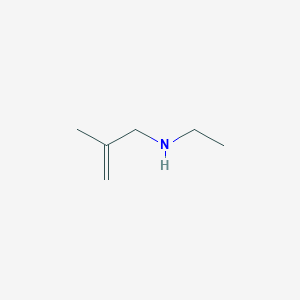
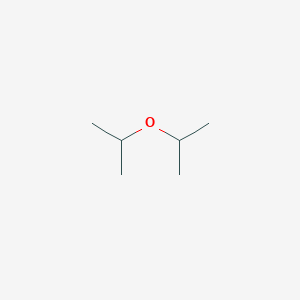
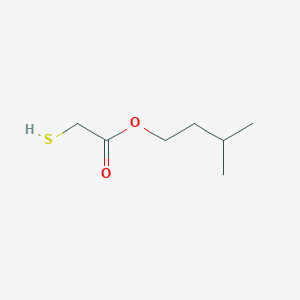

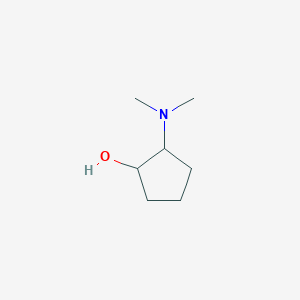
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
